

Spectroscopic Data Analysis of Picrasin B Acetate: A Technical Guide

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Compound of Interest		
Compound Name:	Picrasin B acetate	
Cat. No.:	B15595510	Get Quote

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Introduction

Picrasin B, a quassinoid isolated from plants of the Simaroubaceae family, and its acetylated form, **Picrasin B acetate**, have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory and anticancer activities. A thorough understanding of the chemical structure and purity of these compounds is paramount for their development as therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic data of **Picrasin B acetate**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with this class of compounds.

Chemical Structure and Properties

Compound Name: Picrasin B acetate

CAS Number: 30315-04-9[1][2][3][4][5]

Molecular Formula: C23H30O7[1][2][5]

Molecular Weight: 418.486 g/mol [1]

Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.



Spectroscopic Data

A comprehensive analysis of **Picrasin B acetate** requires the use of multiple spectroscopic techniques to elucidate its complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables summarize the reported 13 C NMR data for the parent compound, Picrasin B. The 1 H NMR data for **Picrasin B acetate** would be expected to be very similar, with the addition of a characteristic singlet for the acetyl methyl group around δ 2.0 ppm.

Table 1: 13C NMR Spectroscopic Data of Picrasin B



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Data obtained from Cui et al., 1988. The original publication should be consulted for complete assignment details.

Note on ¹H NMR Data: While a complete, tabulated set of ¹H NMR chemical shifts and coupling constants for **Picrasin B acetate** is not readily available in the public domain, the identification of the compound can be confirmed by comparing its ¹H NMR spectrum with a reference standard.[4] The spectrum is expected to be complex due to the rigid polycyclic structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Picrasin B acetate** is expected to show characteristic absorption bands for the following functional groups:

Table 2: Expected Characteristic IR Absorption Bands for Picrasin B Acetate

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H stretch (from residual alcohol)	3500-3200 (broad)
C-H stretch (alkane)	3000-2850
C=O stretch (ester)	1750-1735
C=O stretch (ketone)	1725-1705
C=C stretch (alkene)	1680-1640
C-O stretch (ester, ether)	1300-1000

Note: The IR spectrum of a sample should be identical to that of a reference standard for positive identification.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 3: Mass Spectrometry Data for **Picrasin B Acetate**



Ionization Mode	[M+H]+ (m/z)	Key Fragment Ions
ESI	419.2064	Data on specific fragmentation patterns for Picrasin B acetate is not readily available. Fragmentation would likely involve losses of the acetate group, water, and cleavage of the guassinoid skeleton.

Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Picrasin B acetate**.

Sample Preparation

- NMR Spectroscopy: Dissolve 5-10 mg of **Picrasin B acetate** in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent will depend on the solubility of the sample and the desired resolution of the spectrum. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal. If the sample is soluble, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent like chloroform.
- Mass Spectrometry: Prepare a dilute solution of Picrasin B acetate (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.

NMR Data Acquisition



- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution of the complex proton and carbon spectra.
- ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR: To unambiguously assign the complex ¹H and ¹³C spectra, a suite of 2D NMR experiments is highly recommended, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons, which is crucial for assembling the molecular structure.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the stereochemistry of the molecule.

IR Data Acquisition

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ is generally sufficient. Co-add multiple scans to improve the signal-to-noise ratio.

MS Data Acquisition



- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.
- Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.
- Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak. Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can be used for structural confirmation.

Signaling Pathways and Mechanism of Action

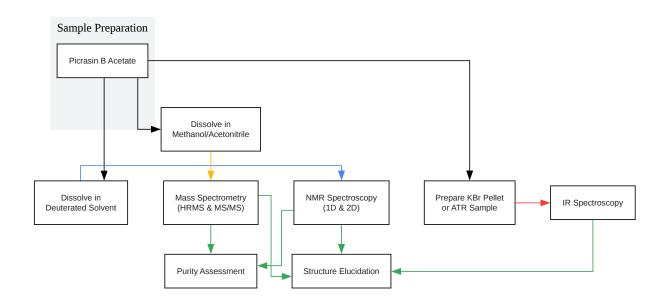
Quassinoids, including Picrasin B, are known to exhibit a range of biological activities, with their anti-inflammatory and anticancer effects being of particular interest. These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-Inflammatory and Anticancer Signaling Pathways

Research has shown that quassinoids can inhibit the activation of pro-inflammatory and prosurvival signaling pathways, such as the Nuclear Factor-kappa B (NF-кB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8] The inhibition of these pathways can lead to a reduction in the expression of inflammatory mediators and an induction of apoptosis in cancer cells.

The following diagrams illustrate the general workflow for spectroscopic analysis and a simplified representation of the NF-kB and MAPK signaling pathways, highlighting potential points of inhibition by quassinoids like **Picrasin B acetate**.

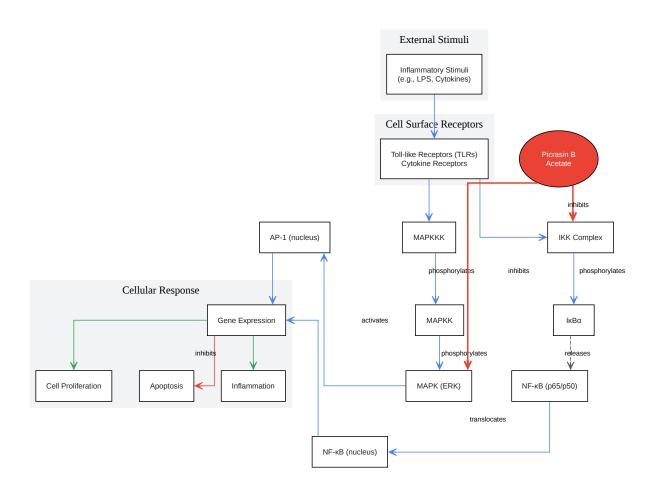




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Spectroscopic Analysis Workflow





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Inhibition of NF-kB and MAPK Pathways



Conclusion

The comprehensive spectroscopic analysis of **Picrasin B acetate** is essential for its quality control and further development as a potential therapeutic agent. This guide provides a framework for the acquisition and interpretation of NMR, IR, and MS data. While complete spectral assignments for **Picrasin B acetate** are not fully available in the public domain, the provided data for the parent compound, Picrasin B, along with the outlined experimental protocols, offer a solid foundation for its characterization. Furthermore, the elucidation of its inhibitory effects on key signaling pathways such as NF-kB and MAPK provides valuable insights into its mechanism of action and underscores its therapeutic potential. Further research is warranted to fully characterize the spectroscopic properties and biological activities of **Picrasin B acetate**.

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